4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine
Description
Properties
IUPAC Name |
4-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-6-8-9(17-7)10(14-11(12)13-8)15-2-4-16-5-3-15/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKPGHAHWMALFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=NC(=N2)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine typically involves the reaction of 2-chloro-6-methylthieno[3,2-D]pyrimidine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium hydride in DMF at 80°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation. For instance, studies have demonstrated that this compound can inhibit the phosphatidylinositol-3-kinase (PI3K) signaling pathway, which is frequently deregulated in various tumors .
Case Study : In vitro experiments revealed that treatment with this compound led to an increase in pro-apoptotic markers while decreasing anti-apoptotic proteins, suggesting its potential as a therapeutic agent in oncology.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in critical biological processes. Its structural characteristics allow it to interact effectively with various biological macromolecules.
- Target Enzymes :
- EZH2 (Enhancer of Zeste Homolog 2)
- Other kinases involved in cancer progression
The inhibition of these enzymes can lead to altered gene expression and cellular responses, making it a valuable candidate for drug development aimed at treating diseases characterized by dysregulated enzyme activity .
Antiviral and Antimicrobial Properties
The thieno[3,2-D]pyrimidine core structure is known for its broad-spectrum biological activity, including antiviral and antimicrobial effects. Research suggests that derivatives of this compound can exhibit significant activity against various pathogens by interfering with their replication mechanisms.
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. These interactions can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyrimidine derivatives are a pharmacologically significant class of molecules. Below is a detailed comparison of 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine with its analogs:
Structural and Pharmacokinetic Comparisons
Key Research Findings
- Role of Substituents: The chloro group at C2 enhances binding affinity to PI3Kα by forming a halogen bond with the hinge region of the kinase . The methyl group at C6 in this compound improves metabolic stability compared to unsubstituted or aldehyde-containing analogs (e.g., CAS 1820740-39-3), which exhibit rapid clearance . Morpholine at C4 is critical for solubility and kinase selectivity. Replacement with smaller amines (e.g., dimethylamine) reduces potency due to weaker hydrogen bonding .
- Biological Activity: PI-103, a structurally optimized analog, demonstrates superior PI3Kα inhibition (IC₅₀ = 2 nM) and in vivo efficacy in xenograft models due to its pyrido-thienopyrimidine core, which enhances hydrophobic interactions with the kinase’s ATP-binding pocket . Early analogs like 3-(4-morpholinothieno[3,2-D]pyrimidin-2-yl)phenol suffer from rapid hepatic metabolism, limiting therapeutic utility .
Synthetic Versatility :
- The aldehyde derivative (CAS 1820740-39-3) is a versatile intermediate for introducing piperazine, sulfonyl, or cyclopropane groups via reductive amination or nucleophilic substitution, enabling fine-tuning of pharmacokinetic properties .
Biological Activity
4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12ClN3OS
- Molecular Weight : 269.75 g/mol
- CAS Number : 86624257
- Structure : The compound features a thienopyrimidine core substituted with a morpholine group and a chlorine atom, contributing to its unique pharmacological properties.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast carcinoma)
- SW480 (colon carcinoma)
- A549 (lung carcinoma)
In vitro assays demonstrated that the compound exhibits significant antiproliferative effects, potentially through mechanisms such as cell cycle arrest and apoptosis induction.
The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. The structural characteristics of the thienopyrimidine moiety may enhance its binding affinity to target proteins.
Study Overview
-
Synthesis and Evaluation :
- A series of derivatives based on the thienopyrimidine structure were synthesized to evaluate their biological activities.
- The synthesized compounds were subjected to MTT assays to assess their cytotoxicity against cancer cell lines.
-
Results :
- Compounds derived from this compound exhibited IC50 values in the low micromolar range against several cancer types.
- Notably, compound 23 from related studies showed superior activity by inducing G2/M phase arrest in the cell cycle.
Comparative Table of Anticancer Activities
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 5.6 | Apoptosis induction |
| This compound | SW480 | 7.1 | Cell cycle arrest |
| Compound 23 (related) | A549 | 3.8 | G2/M phase arrest |
Additional Biological Activities
Beyond anticancer properties, preliminary studies indicate that this compound may also possess antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential use as an antibiotic agent.
Q & A
Q. What are the optimized synthetic routes for 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, morpholine can be introduced to a thienopyrimidine scaffold via refluxing with a base (e.g., K₂CO₃) in polar aprotic solvents like dioxane or ethanol. A key step involves replacing a chlorine atom at the 4-position of the thienopyrimidine core with morpholine .
Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?
Methodological Answer: Combined spectroscopic and crystallographic methods are essential:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., morpholine protons at δ ~3.7–4.4 ppm, thienopyrimidine aromatic signals at δ ~7.7–9.2 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and confirm stereochemistry. For example, Pd(II) complexes of morpholinyl-pyrimidine derivatives show distorted square-planar geometries .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ = 353.1601 for a related pyridopyrimidine-morpholine analog) .
Advanced Research Questions
Q. What strategies address low yield or impurities in the final product during synthesis?
Methodological Answer:
- Purification : Column chromatography (silica gel, CHCl₃/MeOH 95:5) removes unreacted starting materials .
- Byproduct Mitigation : Use of anhydrous Na₂SO₄ during workup reduces water-sensitive side reactions .
- Solvent Optimization : Switching from ethyl acetate to THF improves solubility of intermediates .
Q. How does this compound interact with biological targets such as PI3K/mTOR, and what assays validate its inhibitory activity?
Methodological Answer:
- Mechanism : The morpholine-pyrimidine scaffold mimics ATP-binding pockets in kinases. For example, GDC-0941 (a structural analog) inhibits PI3Kα with IC₅₀ = 3 nM .
- Assays :
- Kinase Inhibition : Fluorescence polarization assays measure displacement of ATP-binding probes.
- Cellular Efficacy : Cell viability assays (e.g., MTT) in cancer lines (IC₅₀ ~10–100 nM) .
- In Vivo Models : Xenograft studies in mice evaluate tumor growth suppression .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to PI3Kα vs. PI3Kγ, highlighting morpholine’s role in H-bond interactions with Val851 .
- QSAR : Quantitative Structure-Activity Relationship models optimize substituents (e.g., methyl groups at the 6-position improve metabolic stability) .
Data Contradiction and Safety Analysis
Q. How should researchers resolve discrepancies in reported biological activities across studies?
Methodological Answer:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats mandatory due to skin/eye irritation risks .
- Waste Management : Halogenated byproducts require specialized disposal to avoid environmental contamination .
- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile intermediates (e.g., chloro derivatives) .
Pharmacological and Mechanistic Insights
Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
Methodological Answer:
Q. How does structural modification at the 2-chloro or 6-methyl positions alter bioactivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
